

A Preliminary Investigation into the Bioactivity of (-)-Cercosporamide: A Technical Guide

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Compound of Interest

Compound Name: (-)-Cercosporamide

Cat. No.: B11930066

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Introduction: **(-)-Cercosporamide** is a natural phytotoxin first isolated from the fungus *Cercosporidium henningsii*.^[1] Initially recognized for its broad-spectrum antifungal properties, subsequent research has unveiled its potent and selective inhibitory effects on critical protein kinases in both fungal and mammalian cells. This technical guide provides an in-depth overview of the known bioactivities of **(-)-Cercosporamide**, focusing on its antifungal and anticancer mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Bioactivity

The primary antifungal mechanism of **(-)-Cercosporamide** is the potent and selective inhibition of the fungal Pkc1 kinase.^{[2][3]} Pkc1 is a central component of the highly conserved cell wall integrity (CWI) signaling pathway, which is essential for fungal growth, morphogenesis, and survival against environmental stress.^{[2][3][4]} By targeting Pkc1, Cercosporamide disrupts the biosynthesis and maintenance of the fungal cell wall, leading to cell lysis.^{[3][4]} This specific mode of action explains why fungal cell wall mutants exhibit heightened sensitivity to the compound.^{[2][3]}

Quantitative Antifungal Data

Target/Organism	Assay Type	Value	Unit	Reference
Candida albicans Pkc1	IC50	<50 (or ~25)	nM	[1][5]
Candida albicans Pkc1	Ki	<7	nM	[3][5]
Candida albicans	MIC	10	µg/mL	[3][4]
Aspergillus fumigatus	MIC	10	µg/mL	[3][4]
Colletotrichum gloeosporioides	EC50	3.8	µg/mL	[6][7][8]
Colletotrichum scovillei	EC50	7.0	µg/mL	[6][7][8]
Candida tropicalis	MIC & MFC	15.6	µg/mL	[9]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration; EC50: Half maximal effective concentration; MFC: Minimum fungicidal concentration.

Synergistic Antifungal Effects

A significant finding is the synergistic antifungal activity observed when Cercosporamide is combined with β -1,3-glucan synthase inhibitors, such as echinocandins.[2][3] These two compounds target different key components of the cell wall biosynthesis pathway. The combination of an echinocandin analog and Cercosporamide dramatically reduced the MIC of Cercosporamide against *C. albicans* by more than 270-fold, suggesting a powerful potential combination therapy for fungal infections.[3]

Fungal Cell Wall Integrity Pathway

The diagram below illustrates the Pkc1-mediated cell wall integrity pathway and the inhibitory action of (-)-Cercosporamide.



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Caption: Pkc1 signaling pathway and Cercosporamide's inhibitory action.

Anticancer Bioactivity

(-)-Cercosporamide also exhibits significant anticancer properties, primarily through the inhibition of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).^{[1][10]} These kinases are key effectors of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic initiation factor 4E (eIF4E).^{[11][12]} The phosphorylation of eIF4E is a critical step in the initiation of mRNA translation for proteins involved in cell proliferation, survival, and metastasis.^{[1][11]} By inhibiting Mnk1/2, Cercosporamide blocks eIF4E phosphorylation, thereby suppressing the translation of oncogenic proteins.^{[1][11]} This activity has shown promise in various cancer models, including glioblastoma, lung cancer, acute myeloid leukemia (AML), and renal cell carcinoma (RCC).^{[6][13]}

Quantitative Anticancer & Kinase Inhibition Data

Target	Assay Type	Value	Unit	Reference
Mnk1	IC50	115 or 116	nM	^{[1][10]}
Mnk2	IC50	11	nM	^{[1][10]}
JAK3	IC50	31	nM	^[10]
Human PKC α	IC50	1.02	μ M	^[1]
Human PKC β	IC50	0.35	μ M	^[1]
Human PKC γ	IC50	5.8	μ M	^[1]

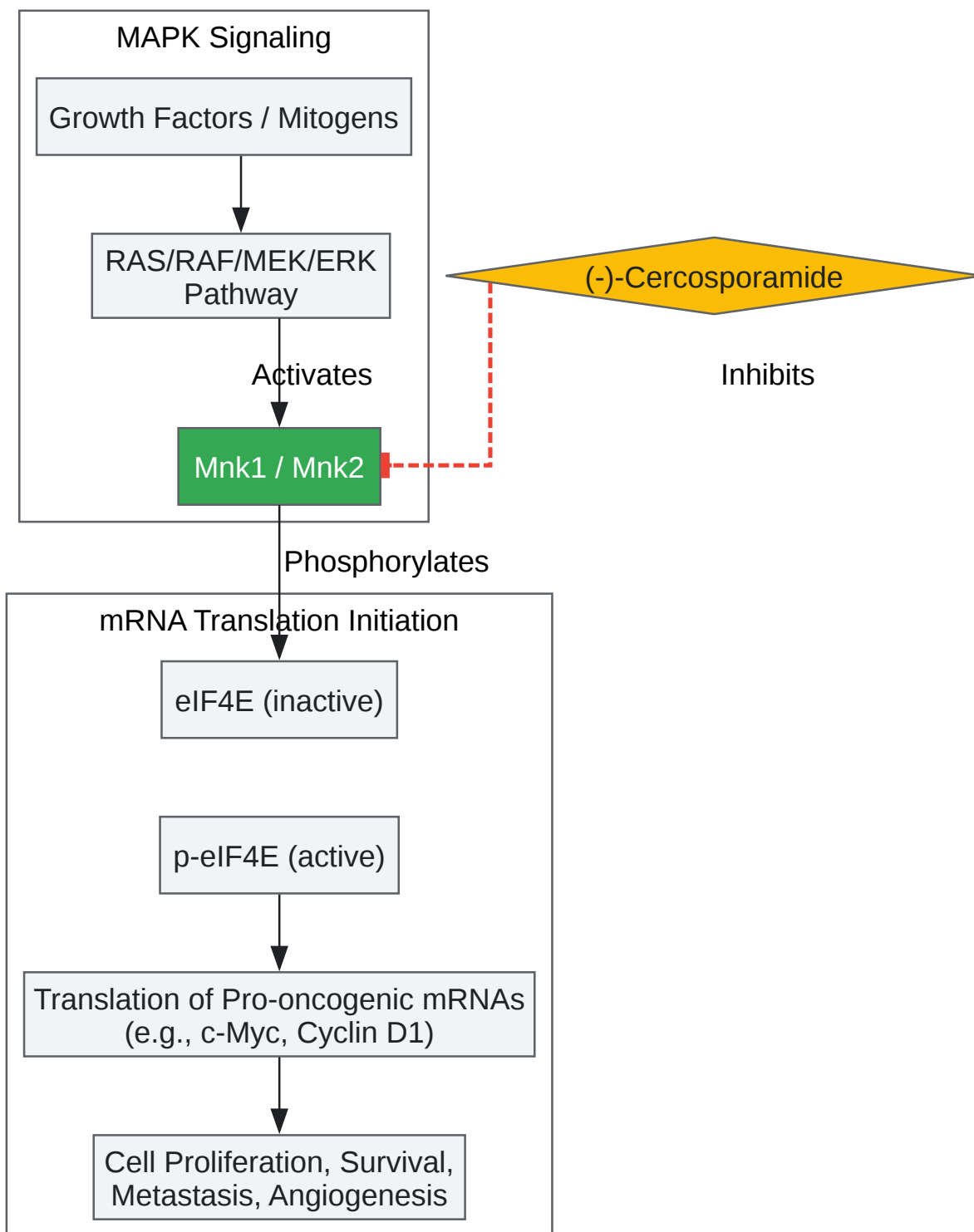
IC50: Half maximal inhibitory concentration.

Synergistic Anticancer Effects

The antileukemic properties of Cercosporamide are enhanced when used in combination with other anticancer agents.^[11] Studies have shown synergistic effects with cytarabine (Ara-C) and mTOR inhibitors in AML models, leading to enhanced suppression of leukemic progenitors both in vitro and in vivo.^{[11][12]} In renal cell carcinoma, combining Cercosporamide with sunitinib or temsirolimus resulted in complete tumor growth arrest or regression in xenograft models.^[13]

Mnk/eIF4E Signaling Pathway

The diagram below outlines the MAPK/Mnk/eIF4E signaling pathway and the point of inhibition by **(-)-Cercosporamide**.



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Caption: MAPK/Mnk/eIF4E pathway and Cercosporamide's inhibitory action.

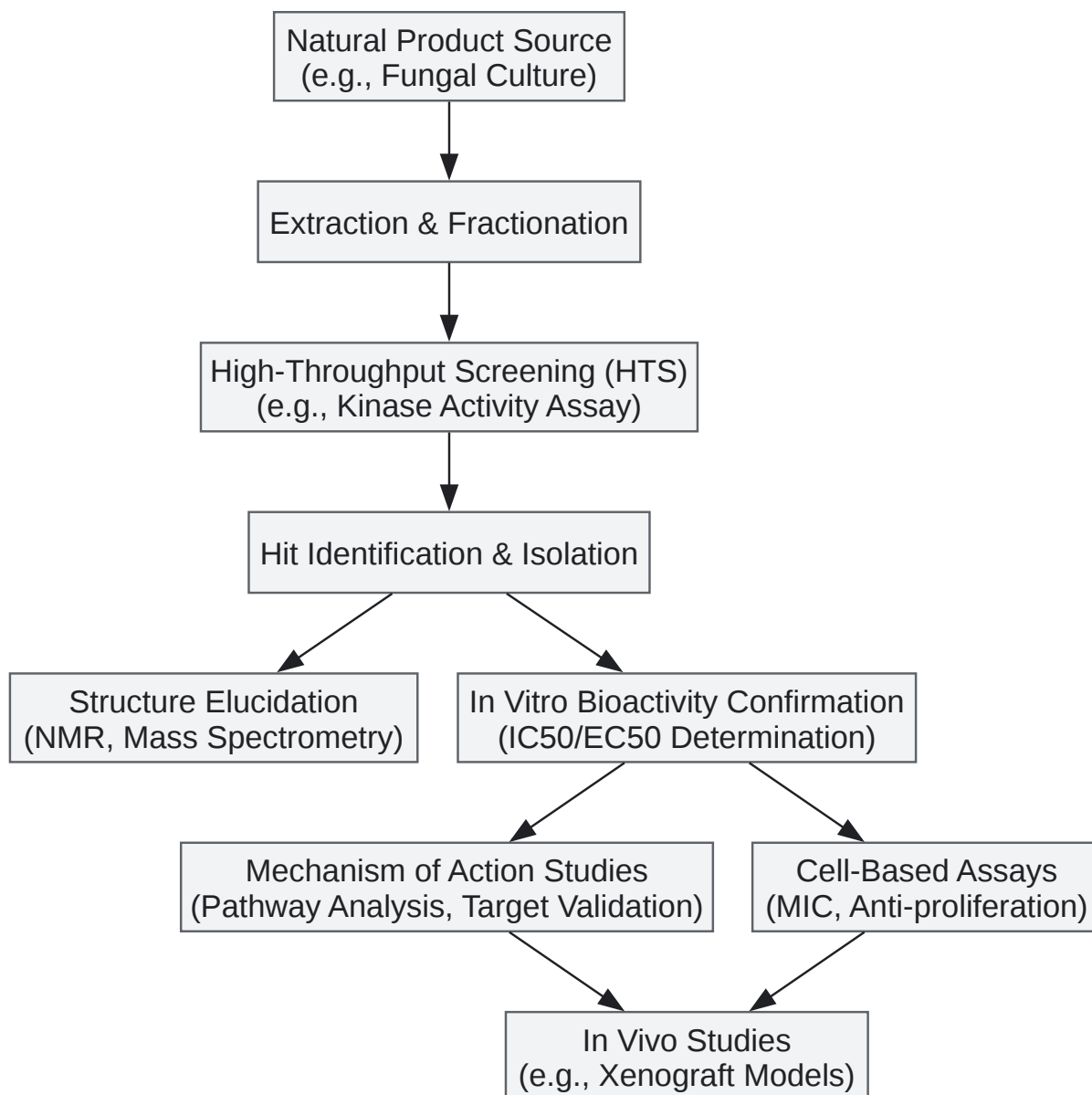
Other Bioactivities

Recent studies have expanded the known biological targets of **(-)-Cercosporamide**. It has been found to inhibit Bone Morphogenetic Protein (BMP) receptor type I kinase activity.^[6]^[14] Overactive BMP receptors are implicated in several diseases, and this discovery opens new avenues for therapeutic applications.^[14] Additionally, Cercosporamide less effectively inhibits human PKC isoforms, an action that has been linked to a potential for lowering plasma glucose in hyperglycemic mice.^[1]

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing the bioactivity of a natural product like **(-)-Cercosporamide**.



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Caption: General workflow for bioactive compound discovery.

Protocol: Pkc1 Kinase Inhibition Assay

This protocol is a generalized representation based on high-throughput screening methodologies.

- Reagent Preparation:
 - Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).
 - Recombinantly express and purify fungal Pkc1 enzyme.
 - Prepare a suitable peptide substrate for Pkc1.
 - Prepare ATP solution (radiolabeled [γ -³²P]ATP or for non-radioactive assays, unlabeled ATP).
 - Prepare serial dilutions of **(-)-Cercosporamide** in DMSO.
- Assay Procedure:
 - In a 96-well or 384-well plate, add the assay buffer.
 - Add the Pkc1 enzyme to each well.
 - Add the serially diluted **(-)-Cercosporamide** or DMSO (vehicle control).
 - Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
 - Initiate the kinase reaction by adding the peptide substrate and ATP solution.
 - Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
- Detection and Data Analysis:
 - Terminate the reaction (e.g., by adding EDTA or phosphoric acid).
 - Detect substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays (e.g., fluorescence-based), measure the signal according to the kit manufacturer's instructions.
 - Calculate the percentage of inhibition for each concentration of Cercosporamide relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Antifungal Broth Microdilution (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation:
 - Prepare a stock solution of **(-)-Cercosporamide** in a suitable solvent (e.g., DMSO).
 - Prepare a standardized fungal inoculum (e.g., *Candida albicans*) adjusted to a specific concentration (e.g., $0.5\text{--}2.5 \times 10^3$ cells/mL) in RPMI-1640 medium.
 - In a 96-well microtiter plate, perform a two-fold serial dilution of the Cercosporamide stock solution in RPMI medium to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well containing the diluted compound.
 - Include a positive control (fungal inoculum without compound) and a negative control (medium only).
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - Visually inspect the plates or use a spectrophotometer to measure the optical density (e.g., at 530 nm) to assess fungal growth.
 - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically $\geq 50\%$ or $\geq 90\%$ reduction) compared to the positive control.

Conclusion

(-)-Cercosporamide has emerged as a molecule of significant scientific interest due to its dual action as a potent antifungal and a promising anticancer agent. Its high selectivity for fungal Pkc1 provides a clear mechanism for its antifungal properties and highlights its potential for combination therapies. Simultaneously, its ability to inhibit the Mnk/eIF4E signaling pathway in mammalian cells presents a compelling strategy for targeting cancer cell proliferation and survival. The continued investigation into its diverse bioactivities, including the newly identified inhibition of BMP receptors, will be crucial for fully realizing its therapeutic potential in treating a range of human diseases.

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